N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(13-5-2-8-19-13)16-11-4-1-3-10(9-11)12-6-7-15-17-12/h1-9H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJNDLPREFUSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting 3-(1H-pyrazol-3-yl)aniline with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12–18 hours.
Key parameters :
Optimization Strategies
Microwave-assisted condensation reduces reaction time to 30 minutes at 80°C, improving yields to 82%. Alternatively, using N,N-diisopropylethylamine (DIPEA) instead of TEA enhances solubility of intermediates in polar aprotic solvents like DMF.
Cyclization of Hydrazine Derivatives with β-Keto Esters
Two-Step Synthesis Pathway
This method constructs the pyrazole ring in situ:
-
Formation of phenylhydrazine intermediate :
3-Aminophenylboronic acid reacts with ethyl 3-oxo-3-furan-2-ylpropanoate in ethanol at reflux, catalyzed by Pd(PPh₃)₄ (5 mol%). -
Cyclization :
The intermediate undergoes cyclization with hydrazine hydrate (80°C, 6 hours), followed by amidation with furan-2-carbonyl chloride.
Data Table 1 : Comparative Yields for Cyclization Routes
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | 80 | 6 | 65 |
| Methylhydrazine | 70 | 4 | 58 |
| Phenylhydrazine | 100 | 8 | 72 |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin-linked 3-aminophenylpyrazole is treated with furan-2-carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) yields the final product with >95% purity (HPLC).
Advantages :
Microwave-Assisted One-Pot Synthesis
Direct Amination-Cyclization
A novel one-pot method combines 3-nitrophenylfuran-2-carboxamide with hydrazine under microwave irradiation (150°C, 20 minutes), achieving 78% yield via in situ nitro reduction and pyrazole ring formation. Catalytic hydrogenation (Pd/C, H₂) further optimizes this route to 85% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.51 (t, J = 7.8 Hz, 1H, Ar-H), 7.38 (d, J = 8.1 Hz, 1H, Ar-H), 6.94 (dd, J = 3.3, 1.8 Hz, 1H, furan-H), 6.68 (d, J = 3.3 Hz, 1H, furan-H).
-
IR (KBr) : 3276 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N pyrazole).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide has been explored for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested using the carrageenan-induced paw edema model, showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition : this compound targets specific enzymes such as p97, which plays a crucial role in protein degradation pathways. Its inhibitory action on p97 has implications for treating diseases related to protein misfolding and aggregation.
Biological Applications
The biological activities of this compound extend beyond inflammation and cancer:
- Antimicrobial Activity : Studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some research suggests that compounds like this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Material Science
In addition to biological applications, this compound is utilized in material science:
- Development of Conductive Polymers : The compound serves as a building block for synthesizing conductive polymers with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
a. N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (Compound 13)
- Structural Difference : Cyclopropylamine substituent at the carboxamide position.
- Impact : The cyclopropyl group enhances metabolic stability compared to bulkier substituents, as seen in antiviral studies .
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of furan-2-carboxylic acid with cyclopropylamine .
b. N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (Compound 14)
c. N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide
a. Antiviral and Anticancer Activity
- Compound 13 demonstrated potent enterovirus inhibition (IC₅₀ = 0.8 µM), attributed to the cyclopropyl group’s rigidity .
- N-[3-((E)-2-Pyridin-4-ylethenyl)phenyl]furan-2-carboxamide showed kinase inhibitory activity, with the pyridinyl ethenyl group enabling extended conjugation for improved target binding .
b. Kinase Inhibition
- The triazole-containing analog (PDB ID 3E7O) binds JNK2 in the DFG-in conformation, while the pyrazole variant may favor DFG-out conformations due to steric differences .
Physicochemical Properties
Pharmacological Profiles
- Metabolic Stability : Trifluoromethyl derivatives (e.g., ) exhibit enhanced stability due to reduced cytochrome P450 metabolism .
- Solubility : Hydrochloride salts () improve aqueous solubility, critical for oral bioavailability .
- Target Selectivity : Pyrazole analogs show higher selectivity for JNK2 over other MAP kinases compared to triazole variants .
Biological Activity
N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features both pyrazole and furan moieties, contributing to its unique chemical properties. The compound's structure can be represented as follows:
This molecular configuration allows for various interactions with biological targets, making it a subject of interest in drug development.
The primary target of this compound is the C522 residue of the p97 protein . The compound exhibits its biological effects through the following mechanisms:
- Covalent Bond Formation : It forms a covalent bond with the C522 residue, leading to inhibition of p97 activity.
- Cellular Effects : The inhibition of p97 has downstream effects on cellular processes such as protein degradation and cell cycle regulation, which can influence tumor growth and inflammation.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:
- Inhibition of Tumor Growth : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Targeting Oncogenic Pathways : It has been reported to inhibit key signaling pathways associated with cancer progression, such as BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are significant in treating chronic inflammatory diseases:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro.
- Potential Therapeutic Use : Its anti-inflammatory activity suggests potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that it can inhibit the growth of various pathogenic bacteria, potentially serving as a lead compound for new antibiotics .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar pyrazole derivatives is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Structure | Moderate anticancer activity |
| 1-Substituted 2-(5-substituted 1-phenyl 1H-pyrazol 3-yl)-1H-benzo[d]imidazole | Structure | Strong anti-inflammatory effects |
| Diphenyl 1H-pyrazole derivatives | Structure | Broad-spectrum antimicrobial activity |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound. For instance:
- Antitumor Studies : A study published in Nature demonstrated that derivatives similar to this compound induced apoptosis in lung cancer cell lines (A549), highlighting its potential as an anticancer agent .
- Inflammatory Response : Research indicated that this compound significantly reduced inflammation markers in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .
Q & A
Q. What are the common synthetic routes for N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted phenylpyrazole intermediates. For example, a high-temperature fusion method can be employed by reacting 2-furoyl chloride with amino-substituted phenylpyrazole precursors under reflux (e.g., 120°C for 18 h in 1,4-dioxane). Post-reaction, purification via recrystallization (chloroform/methanol) ensures product integrity. Structural confirmation is achieved using ¹H/¹³C NMR, IR, and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing its structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D molecular geometry and confirming bond angles/distances (e.g., mean C–C bond length precision of 0.003 Å). Complementary techniques include:
- NMR spectroscopy : Identifies proton environments (e.g., pyrazole C–H protons at δ 7.2–8.5 ppm).
- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C–N vibrations.
- HPLC : Validates purity (>98% for research-grade samples) .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : Solubility varies with solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the carboxamide group. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the furan ring. Accelerated degradation tests (40°C/75% RH for 4 weeks) can assess shelf-life, with LC-MS monitoring for oxidation byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : K₂CO₃ or Et₃N as bases to deprotonate intermediates (e.g., 1.2 mmol base per 1 mmol substrate).
- Solvent selection : DMF improves reaction homogeneity but may require post-reaction extraction with ethyl acetate to remove polar impurities.
- Temperature control : Gradual heating (80°C → 120°C) minimizes side reactions like furan ring decomposition. Pilot reactions should use TLC or in-situ FTIR to monitor progress .
Q. How should contradictory biological activity data between studies be analyzed?
- Methodological Answer : Contradictions often arise from assay variability. Resolve discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities affecting activity.
- Structural analogs : Compare with derivatives (e.g., N-(anthracenyl)furan-2-carboxamide) to identify SAR trends. Cross-reference IC₅₀ values from independent studies for consistency .
Q. What strategies are used to modify the core structure for enhanced selectivity?
- Methodological Answer : Structural modifications focus on:
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., –Cl at the phenyl ring) to enhance target binding.
- Furan replacement : Testing thiophene or benzofuran analogs to improve metabolic stability.
- Carboxamide bioisosteres : Replacing –CONH– with sulfonamide (–SO₂NH–) to modulate solubility and permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes pre-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
